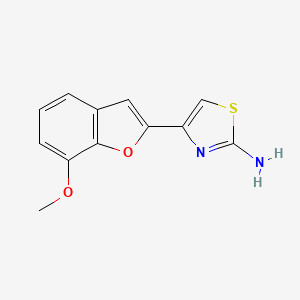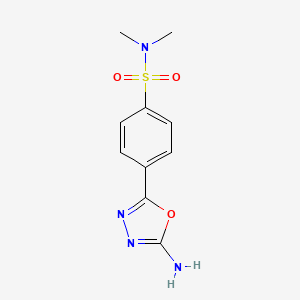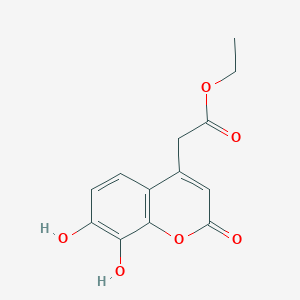
ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable types of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
Coumarins are a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Physical And Chemical Properties Analysis
The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Mechanism of Action
Mode of Action
It’s known that the compound can inhibit proliferation, migration, and invasion of certain cell lines .
Biochemical Pathways
It’s known that the compound can induce cell cycle arrest and apoptosis , which suggests it may affect pathways related to cell growth and death.
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Advantages and Limitations for Lab Experiments
The use of ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate in laboratory experiments has several advantages. First, this compound is a natural product and is readily available in the market. Second, this compound is relatively inexpensive and can be used in a wide variety of experiments. Third, this compound is highly stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is highly reactive and can be easily oxidized in the presence of oxygen. Second, this compound can be toxic at high concentrations and should be used with caution. Third, this compound is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate are vast and continue to be explored. Some potential future directions for this compound research include the development of new synthetic methods for the production of this compound, the exploration of its pharmacological effects, the investigation of its potential for drug delivery, and the development of new formulations for its use in clinical settings. Additionally, further research is needed to gain a better understanding of the mechanism of action of this compound and to identify new therapeutic applications.
Scientific Research Applications
Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been studied extensively in both laboratory and clinical settings. In laboratory studies, this compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In clinical studies, this compound has been tested as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have also shown that this compound can be used as a dietary supplement to improve overall health.
properties
IUPAC Name |
ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-2-18-10(15)5-7-6-11(16)19-13-8(7)3-4-9(14)12(13)17/h3-4,6,14,17H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFASEMOZCVRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



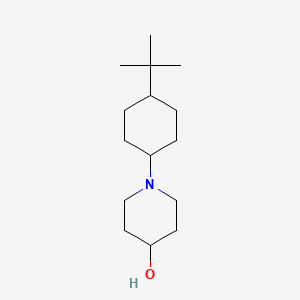
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)


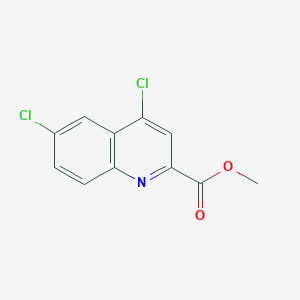
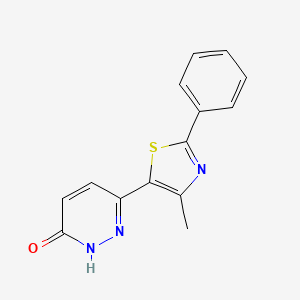
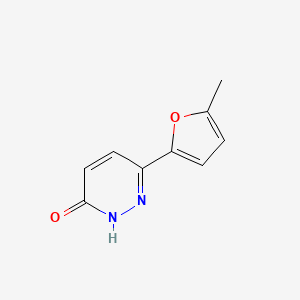

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
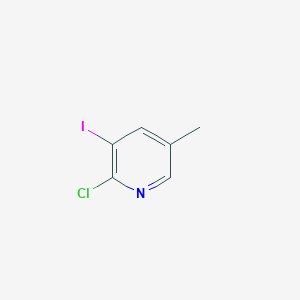
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)
